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molecular formula C16H12O3 B1309968 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one CAS No. 2859-88-3

7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

Cat. No. B1309968
M. Wt: 252.26 g/mol
InChI Key: BBCDTCKKROIGAB-UHFFFAOYSA-N
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Patent
US07247734B2

Procedure details

This compounds was synthesised in the same manner as described above. 7-Hydroxy-2-methyl-3-phenyl-chromen-4-one (0.5 g, 1.70 mmol), hydrazine hydrate (5 ml), ethanol (10 ml). The quenched solution was extracted into ethyl acetate, washed (water), dried (MgSO4), and the solvent removed under vacuum to give a yellow oil which was purified by column chromatography to give 4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)-benzene-1,3-diol as an off white solid (0.37 g, 88%); Rf 0.7 Cf SM 0.8 ethyl acetate/hexane (80/20).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=O)[C:7]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[C:8]([CH3:12])[O:9]2)=[CH:4][CH:3]=1.O.[NH2:21][NH2:22]>C(O)C>[CH3:12][C:8]1[NH:22][N:21]=[C:6]([C:5]2[CH:4]=[CH:3][C:2]([OH:1])=[CH:11][C:10]=2[OH:9])[C:7]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
OC1=CC=C2C(C(=C(OC2=C1)C)C1=CC=CC=C1)=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compounds was synthesised in the same manner
EXTRACTION
Type
EXTRACTION
Details
The quenched solution was extracted into ethyl acetate
WASH
Type
WASH
Details
washed (water)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=NN1)C1=C(C=C(C=C1)O)O)C1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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